Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted amines.
Scientific Research Applications
Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-aminotetrahydro-2H-pyran-2-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate: Similar structure but with the amino group at a different position on the ring.
4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride: Contains a hydroxymethyl group in addition to the amino group.
These compounds share similar chemical properties but may differ in their reactivity, stability, and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 4-aminooxane-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)7-5-6(9)3-4-12-7/h6-7H,2-5,9H2,1H3 |
InChI Key |
OVNOLZPLVXIWCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(CCO1)N |
Origin of Product |
United States |
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